2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid
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Overview
Description
2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid is an organic compound with the molecular formula C15H12Cl2O4 It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid typically involves the reaction of 2,4-dichlorobenzyl chloride with 3-methoxybenzoic acid in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:
[ \text{2,4-Dichlorobenzyl chloride} + \text{3-Methoxybenzoic acid} \xrightarrow{\text{Base, Reflux}} \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms.
Substitution: The chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms.
Major Products Formed
Oxidation: Formation of 2-[(2,4-Dichlorobenzyl)oxy]-3-carboxybenzoic acid.
Reduction: Formation of 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzyl alcohol.
Substitution: Formation of derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzoic acid: A simpler analog with similar structural features but lacking the methoxy group.
2,4-Dichlorobenzyl alcohol: A related compound with a hydroxyl group instead of the carboxylic acid.
2,5-Dichlorobenzyl alcohol: Another analog with chlorine atoms at different positions on the benzene ring.
Uniqueness
2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid is unique due to the presence of both the 2,4-dichlorobenzyl and 3-methoxybenzoic acid moieties. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Biological Activity
2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid is a benzoic acid derivative that has garnered interest due to its potential biological activities. This compound exhibits a variety of effects on biological systems, primarily through its interactions with enzymes and receptors. Understanding its biological activity is crucial for its potential applications in medicine and agriculture.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₅H₁₂Cl₂O₄
- Molecular Weight : Approximately 327.16 g/mol
The presence of the dichlorobenzyl group and methoxybenzoic acid moiety contributes to its unique chemical properties, influencing its biological activity.
The biological activity of this compound involves:
- Enzyme Interaction : The compound can bind to specific enzymes, altering their activity and leading to various biological effects. This includes modulation of proteolytic pathways and other enzymatic processes.
- Receptor Binding : It may also interact with cellular receptors, affecting signal transduction pathways and gene expression.
Antimicrobial Activity
Research indicates that this compound possesses notable antimicrobial properties:
- Bacterial Inhibition : Studies have demonstrated its efficacy against a range of bacterial strains, suggesting potential use in treating infections .
- Fungal Activity : The compound has also shown antifungal properties, which could be beneficial in agricultural applications.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory effects:
- Cytokine Modulation : Preliminary studies suggest it may reduce the production of pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases .
Antiproliferative Effects
In vitro studies have highlighted the antiproliferative effects of this compound on various cancer cell lines:
- Cell Line Studies : It has been shown to induce apoptosis in certain cancer cell lines, indicating potential as an anticancer agent .
Case Studies and Experimental Data
- Antimicrobial Efficacy :
- Anti-inflammatory Activity :
- Cytotoxicity Assays :
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
This compound | Structure | Antimicrobial, anti-inflammatory, antiproliferative |
4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoic acid | Structure | Antimicrobial |
4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid | Structure | Antimicrobial |
Properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methoxy]-3-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O4/c1-20-13-4-2-3-11(15(18)19)14(13)21-8-9-5-6-10(16)7-12(9)17/h2-7H,8H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKDMNKYHBKWCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=C(C=C(C=C2)Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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